REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:18])=[C:4]([NH2:17])[CH:5]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=2[F:16])[CH:7]=1.C(OC(=O)C)(=O)C.C([O-])(=O)C.[K+].[N+:31]([O-])(OCCC(C)C)=O>C1C=CC=CC=1>[Br:1][C:2]1[CH:7]=[C:6]([O:8][C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][C:10]=2[F:16])[CH:5]=[C:4]2[C:3]=1[CH:18]=[N:31][NH:17]2 |f:2.3|
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Name
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3-Bromo-5-(2,4-difluoro-phenoxy)-2-methyl-phenylamine
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Quantity
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5.31 g
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Type
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reactant
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Smiles
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BrC=1C(=C(C=C(C1)OC1=C(C=C(C=C1)F)F)N)C
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
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5.17 g
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Type
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reactant
|
Smiles
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C(C)(=O)OC(C)=O
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Name
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potassium acetate
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Quantity
|
1.69 g
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Type
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reactant
|
Smiles
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C(C)(=O)[O-].[K+]
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Name
|
|
Quantity
|
3.39 mL
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Type
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reactant
|
Smiles
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[N+](=O)(OCCC(C)C)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
|
with stirring for 10 minutes
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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after which the reaction mixture was stirred at 80° C. under nitrogen for 17 hours
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Duration
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17 h
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Type
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TEMPERATURE
|
Details
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The reaction mixture was cooled
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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ADDITION
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Details
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Water (8 mL) and concentrated HCl (16 mL of 6N aqueous solution) were added
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Type
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TEMPERATURE
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Details
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the mixture was heated to 55° C
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Type
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ADDITION
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Details
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Methanol (100 mL) was added
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Type
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TEMPERATURE
|
Details
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the mixture was heated to 80° C
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Type
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TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
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The residue was partitioned betwee methylene chloride and saturated sodium bicarbonate
|
Type
|
CUSTOM
|
Details
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The organic layer was separated
|
Type
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WASH
|
Details
|
washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed through silica (0%-25% EtOAc in hexanes)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=NNC2=CC(=C1)OC1=C(C=C(C=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 57.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |